ω-Hydroxy FTY720 Hydrochloride
Description
Properties
CAS No. |
1346599-82-3 |
|---|---|
Molecular Formula |
C19H34ClNO3 |
Molecular Weight |
359.935 |
IUPAC Name |
2-amino-2-[2-[4-(8-hydroxyoctyl)phenyl]ethyl]propane-1,3-diol;hydrochloride |
InChI |
InChI=1S/C19H33NO3.ClH/c20-19(15-22,16-23)13-12-18-10-8-17(9-11-18)7-5-3-1-2-4-6-14-21;/h8-11,21-23H,1-7,12-16,20H2;1H |
InChI Key |
OFOJNDCKDFZROS-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CCCCCCCCO)CCC(CO)(CO)N.Cl |
Synonyms |
2-Amino-2-(2-[4-(8-hydroxyoctyl)phenyl]ethyl)propane-1,3-diol Hydrochloride; |
Origin of Product |
United States |
Synthetic Strategies and Chemical Derivatization of Fty720 Analogs Relevant to ω Hydroxylation
Stereoselective and Chemo-selective Synthesis of FTY720 Scaffolds
The synthesis of the FTY720 scaffold requires careful control of stereochemistry and selective reactions to build its characteristic 2-amino-2-alkyl-propane-1,3-diol headgroup attached to a substituted phenyl ring.
Several key synthetic strategies have been developed:
Palladium-catalyzed Cross-Coupling Reactions : Chemo-selective Sonogashira coupling reactions are utilized to connect the aromatic core with the alkyl chain. For instance, a concise synthesis of an intermediate for FTY720 analogs was achieved through a selective Sonogashira reaction of a trihalobenzene with an alkyne, followed by hydrogenation that preserves the halogen atoms for further modification.
Asymmetric Synthesis : To obtain specific enantiomers, which can have different biological activities, asymmetric synthesis methods are employed. acs.org A practical asymmetric synthesis of FTY720-phosphate enantiomers has been accomplished using lipase-catalyzed O-acylation of N-protected FTY720 derivatives, yielding products with high enantiomeric purity (>99.5% ee). nih.gov Other approaches include the use of Sharpless asymmetric epoxidation to introduce the desired stereocenter. nih.gov
Multi-step Convergent Synthesis : Many routes involve building the polar headgroup and the lipophilic tail separately before joining them. Common starting materials for the headgroup include diethyl acetamidomalonate and 3-nitropropionic acid. nih.govresearchgate.net One concise route starts from n-octylbenzene and 3-nitropropionic acid, involving a sequence of Friedel-Crafts acylation, reduction, and a double Henry reaction, followed by hydrogenation. nih.gov Other notable reactions used in various synthetic routes include the Wittig reaction, B-alkyl Suzuki cross-coupling, and iron-catalyzed cross-coupling. nih.govnih.govmcmaster.ca
These methods allow for the creation of a diverse library of FTY720 analogs by modifying the alkyl chain, the aromatic ring, and the polar headgroup, providing essential tools for structure-activity relationship (SAR) studies. nih.gov
Approaches for Introducing Hydroxyl Moieties on the Alkyl Chain
The introduction of a hydroxyl group at the terminal (ω) position of the octyl side chain is a critical transformation, as it represents the first step in a major metabolic elimination pathway for FTY720. nih.govresearchgate.netnih.gov
Biomimetic Synthesis and Metabolic Production : In humans, the ω-hydroxylation of FTY720 is predominantly catalyzed by cytochrome P450 enzymes, specifically CYP4F2 and other members of the CYP4F subfamily. nih.govnih.govnih.govebi.ac.uk This biological process transforms the lipophilic parent drug into a more polar metabolite. Studies using human liver microsomes (HLM) and hepatocytes have confirmed that ω-hydroxylation is a primary metabolic route, initiating a cascade of oxidative degradation. nih.govnih.govplos.org The octyl-alcohol metabolite, while a key intermediate, is often not observed in vivo as it is rapidly oxidized further. nih.govresearchgate.net
Direct Chemical Synthesis : While biological hydroxylation is well-documented, direct chemical synthesis of ω-hydroxy FTY720 is necessary for its use as an analytical standard and for further derivatization studies. Synthetic routes to achieve this would typically involve starting materials where the octyl chain is replaced with a functionalized precursor, such as an 8-hydroxyoctyl chain or a protected version thereof. This functionalized tail can then be coupled to the phenyl ring using standard cross-coupling methodologies similar to those used for FTY720 synthesis. Protecting group strategies are crucial to prevent unwanted reactions at the hydroxyl group during the synthesis of the main scaffold.
Derivatization Methods for ω-Hydroxylated FTY720 Analogs
Once the ω-hydroxyl group is introduced, the resulting analog can be further modified or derivatized. This is primarily reflective of the natural metabolic pathway where the initial alcohol is further oxidized.
Oxidation to Carboxylic Acids : Following ω-hydroxylation, the primary alcohol is further oxidized in vivo to an aldehyde and then to a carboxylic acid metabolite (M1, octanoic acid metabolite). nih.govresearchgate.net This carboxylic acid can then undergo subsequent β-oxidation, leading to a series of shorter-chain carboxylic acid metabolites that are ultimately excreted. nih.govplos.org Synthetic derivatization can mimic this by using standard oxidation reagents (e.g., PCC, Jones oxidation, TEMPO-based systems) to convert the synthetic ω-hydroxy FTY720 into its corresponding carboxylic acid analog.
Other Derivatizations : Beyond mimicking metabolism, the terminal hydroxyl group serves as a chemical handle for other derivatizations. For instance, it can be converted into esters, ethers, or azides to probe structure-activity relationships or to attach reporter tags (e.g., fluorescent labels) for research purposes. researchgate.netresearchgate.net
Purification and Characterization Methodologies for Synthetic Metabolites and Analogs
The purification and structural confirmation of ω-hydroxy FTY720 hydrochloride and its derivatives are essential to ensure their identity and purity. A combination of chromatographic and spectroscopic techniques is employed.
Purification : Synthetic intermediates and final products are commonly purified using chromatographic techniques.
Flash Column Chromatography : This is a standard method for purifying gram-scale quantities of synthetic compounds, often using silica (B1680970) gel as the stationary phase and a gradient of solvents like hexanes and ethyl acetate. nih.govmdpi.comgoogle.com
Preparative Thin-Layer Chromatography (TLC) : For smaller scale purifications, preparative TLC can be used to isolate the desired product. nih.gov
Characterization :
Mass Spectrometry (MS) : Mass spectrometry, particularly high-resolution mass spectrometry (HRMS), is used to confirm the molecular weight and elemental composition of the synthesized compounds. nih.govmdpi.com
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : This is a powerful and highly sensitive technique for the quantitative analysis of FTY720 and its metabolites in biological matrices like blood and plasma. samipubco.comnih.govmdpi.com The method involves separating the compounds using high-performance liquid chromatography (HPLC) and then detecting and quantifying them using tandem mass spectrometry, often in the multiple reaction monitoring (MRM) mode for high specificity. samipubco.comveedacr.com
The table below summarizes the analytical methods used for the analysis of FTY720 and its metabolites.
| Analytical Technique | Application | Details |
| Flash Chromatography | Purification | Used for separating synthetic products from reaction mixtures. nih.govmdpi.com |
| NMR Spectroscopy | Structural Elucidation | 1H and 13C NMR are used to confirm the chemical structure of new analogs. nih.govnih.gov |
| LC-MS/MS | Quantification | Highly sensitive and specific method for measuring concentrations of FTY720 and its metabolites in biological samples. nih.govmdpi.comveedacr.com |
| HRMS | Molecular Formula | Provides exact mass measurement to confirm the elemental composition. nih.govmdpi.com |
The table below details the proposed fragmentation scheme for FTY720-Mitoxy and its metabolites, illustrating the types of structural information that can be obtained from mass spectrometry.
| Ion Type | Description |
| [M]+ | Molecular ion of the parent compound or metabolite. |
| [M-H2O]+ | Ion resulting from the loss of a water molecule, often from a hydroxyl group. |
| Hydroxy Group Ion | Fragment ion containing a hydroxyl group, indicated in red in fragmentation schemes. nih.gov |
| Carboxylic Acid Ion | Fragment ion containing a carboxylic acid group, indicated in green in fragmentation schemes. nih.gov |
Metabolic Pathways and Biotransformation of Fty720 Leading to ω Hydroxy Fty720
Role of Cytochrome P450 Enzymes in FTY720 Metabolism
The metabolism of FTY720 is predominantly carried out by the cytochrome P450 (CYP450) superfamily of enzymes, which are crucial for the biotransformation of a wide array of xenobiotics. nih.gov The primary metabolic route for FTY720 is ω-hydroxylation, a process that occurs on the octyl side chain of the molecule. nih.govebi.ac.ukplos.org
Specific CYP4F Subfamilies Involved in ω-Hydroxylation
Research has identified the CYP4F subfamily as the principal enzymes responsible for the ω-hydroxylation of FTY720. nih.govebi.ac.ukmdpi.com Specifically, CYP4F2 has been demonstrated to be the major contributor to this metabolic step in human liver microsomes. nih.govmdpi.com Studies using recombinant human P450 enzymes have shown that while other isoforms like CYP2D6, CYP2E1, CYP3A4, CYP4F3B, and CYP4F12 can metabolize FTY720 to some extent, the most significant contribution comes from the CYP4F subfamily. nih.govfda.gov The involvement of multiple CYP isoforms suggests that the metabolism of FTY720 is robust and not easily inhibited by a single specific inhibitor. fda.gov
Antibody inhibition studies have further solidified the role of CYP4F2, showing that an antibody against this enzyme can almost completely block the metabolism of FTY720 in human liver microsomes. nih.gov In contrast, antibodies specific to CYP2D6, CYP2E1, and CYP3A4 showed no significant inhibition. nih.gov
Enzymatic Kinetics of ω-Hydroxylation
The enzymatic kinetics of FTY720 ω-hydroxylation in human liver microsomes (HLM) follow the Michaelis-Menten model. nih.govcapes.gov.br The process is characterized by a Michaelis-Menten constant (Km) of 183 μM and a maximum velocity (Vmax) of 1847 pmol/(min·mg). nih.govcapes.gov.br The relatively high Km value suggests a moderate affinity of the enzyme for the substrate. nih.gov
| Kinetic Parameter | Value | System |
| Km | 183 μM | Human Liver Microsomes |
| Vmax | 1847 pmol/(min·mg) | Human Liver Microsomes |
| Data derived from studies on FTY720 ω-hydroxylation kinetics. nih.govcapes.gov.br |
Subsequent Oxidative Metabolites Derived from ω-Hydroxy FTY720
Following the initial ω-hydroxylation, FTY720 undergoes further oxidation. nih.govebi.ac.uk The terminal alcohol group of ω-Hydroxy FTY720 is oxidized to a carboxylic acid metabolite. plos.orgresearchgate.net This carboxylic acid can then undergo subsequent β-oxidation, leading to a series of shorter-chain carboxylic acid metabolites. plos.orgresearchgate.net This metabolic cascade ultimately results in the formation of inactive metabolites that are eliminated from the body. nih.gov Time-course experiments have indicated that the formation of the carboxylic acid is a secondary metabolic step, as evidenced by a latency in its appearance compared to the primary alcohol metabolite. fda.gov
Species-Specific Differences in FTY720 ω-Hydroxylation
The metabolism of FTY720, including its ω-hydroxylation, exhibits notable differences across various species. For instance, studies comparing the metabolism of FTY720 analogs in rat and human hepatocytes have revealed that rat hepatocytes can metabolize these compounds more readily than human hepatocytes. nih.govresearchgate.net Specifically, the production of the hydroxy metabolite of an FTY720 analog was found to be greater in rat hepatocytes. nih.govresearchgate.net These species-specific differences in metabolism are important considerations in preclinical research and drug development. nih.gov
Comparative Metabolic Stability of FTY720 and its Analogs in Research Models
The metabolic stability of FTY720 and its analogs has been evaluated in various in vitro systems, such as liver microsomes and hepatocytes, across different species including mouse, rat, dog, monkey, and human. nih.govnih.gov Intrinsic clearance (Clint), a measure of metabolic stability, has been determined for FTY720 and its analogs. srce.hr For example, the intrinsic clearance of FTY720 itself is generally slow in the liver microsomes of all five species. nih.gov
Two analogs, FTY720-C2 and FTY720-Mitoxy, have shown different metabolic stability profiles. nih.govnih.gov The intrinsic clearance of FTY720-C2 was found to be higher in rat liver microsomes compared to human liver microsomes, while the opposite was observed for FTY720-Mitoxy. nih.gov
| Compound | Mouse | Rat | Dog | Monkey | Human |
| FTY720-C2 | 22.5 | 79.5 | 6.0 | 20.2 | 18.3 |
| FTY720-Mitoxy | 1.8 | 7.8 | 1.4 | 135.0 | 17.5 |
| Intrinsic Clearance (μL/min/mg) in Liver Microsomes. nih.govnih.gov |
These findings highlight the variability in metabolic stability among different analogs and across species, which can influence their pharmacokinetic properties. nih.gov
Molecular and Cellular Pharmacology of ω Hydroxy Fty720
Comparative Analysis of Receptor Binding Profiles with FTY720 and FTY720-Phosphate
There is a lack of specific data on the receptor binding profile of ω-hydroxy FTY720. The pharmacological actions of the FTY720 family of compounds are primarily defined by the parent drug and its phosphorylated metabolite.
The immunomodulatory effects of FTY720 are mediated through its active metabolite, FTY720-P, which acts as a potent agonist at four of the five sphingosine-1-phosphate (S1P) receptors. echelon-inc.comnih.gov Unphosphorylated FTY720 has a very low affinity for S1P receptors. fda.govmdpi.com FTY720-P binds with high affinity to S1P1, S1P3, S1P4, and S1P5, but not S1P2. frontiersin.orgnih.gov This interaction is critical for the drug's primary mechanism of action, which involves the sequestration of lymphocytes in lymph nodes. oncotarget.comunifr.ch
Given that ω-hydroxylation is a step in the elimination pathway and that phosphorylation is required for S1PR activity, it is unlikely that ω-hydroxy FTY720 is a potent S1PR modulator. Its activity would depend on whether it can be phosphorylated by sphingosine (B13886) kinases and the affinity of that potential phosphorylated metabolite for S1PRs, information which is not currently available.
Table 1: Comparative Receptor Affinity of FTY720 and its Metabolites This table is based on known data for FTY720 and FTY720-P, as specific data for ω-Hydroxy FTY720 is unavailable.
| Compound | Target Receptor(s) | Affinity/Activity | Reference(s) |
|---|---|---|---|
| FTY720 (Fingolimod) | S1P Receptors (S1P1-5) | Low affinity | fda.govmdpi.com |
| Sphingosine Kinase 2 (SphK2) | Substrate for phosphorylation | frontiersin.orgnih.gov | |
| FTY720-Phosphate (FTY720-P) | S1P1, S1P3, S1P4, S1P5 | High-affinity agonist | echelon-inc.comfrontiersin.orgnih.gov |
| S1P2 | Low affinity/No activity | frontiersin.orgnih.gov | |
| ω-Hydroxy FTY720 Hydrochloride | S1P Receptors | Data not available |
The mechanism of S1PR downregulation is a hallmark of FTY720-P's action, particularly at the S1P1 receptor. Upon binding, FTY720-P acts as a functional antagonist by inducing the internalization and subsequent degradation of the S1P1 receptor. nih.govoncotarget.comnih.gov This process prevents lymphocytes from detecting the S1P gradient necessary for their egress from lymph nodes, leading to their sequestration and a reduction of circulating lymphocytes. unifr.chresearchgate.net This persistent internalization and degradation distinguish FTY720-P from the natural ligand S1P, which typically promotes receptor recycling to the cell surface. nih.gov
No studies have been published investigating whether ω-hydroxy FTY720 or its potential phosphorylated form can induce S1PR downregulation.
Sphingosine-1-Phosphate Receptor (S1PR) Modulation Potential
Modulation of Intracellular Signaling Pathways Independent of S1PRs
FTY720, in its non-phosphorylated form, has been shown to exert biological effects through intracellular targets independent of S1P receptors.
Unphosphorylated FTY720 can activate Protein Phosphatase 2A (PP2A), a tumor suppressor that regulates various cellular processes by dephosphorylating key signaling proteins. oncotarget.comjst.go.jp FTY720 is thought to activate PP2A by binding to and disrupting its interaction with the endogenous inhibitor, SET (also known as I2PP2A). nih.gov This activation of PP2A by FTY720 is independent of its phosphorylation and S1PR-mediated effects and is linked to some of its anti-cancer properties. oncotarget.comjst.go.jp Some studies suggest the phosphorylated form, FTY720-P, can also enhance PP2A activity. ethz.ch
There is no available data on whether ω-hydroxy FTY720 can modulate PP2A activity. Its ability to do so would likely depend on whether the addition of a hydroxyl group on the octyl chain interferes with its ability to bind to the SET protein.
Table 2: Research Findings on PP2A Activation This table is based on known data for FTY720 and FTY720-P, as specific data for ω-Hydroxy FTY720 is unavailable.
| Compound | Effect on PP2A | Mechanism | Cell/System Studied | Reference(s) |
|---|---|---|---|---|
| FTY720 (Fingolimod) | Activation | Binds to PP2A inhibitor SET, disrupting the SET-PP2A complex. | Lung cancer cells, leukemia cells | oncotarget.comnih.gov |
| FTY720-Phosphate (FTY720-P) | Activation | Enhances TNF-induced PP2A activity. | A549 lung epithelial cells | ethz.ch |
| This compound | Data not available | Data not available | Data not available |
FTY720 has been identified as an inhibitor of Sphingosine Kinase 1 (SK1). nih.govnih.gov SK1 is the enzyme that phosphorylates sphingosine to produce the pro-survival signaling molecule S1P. mdpi.com Studies have shown that FTY720 acts as a competitive inhibitor of SK1 with respect to sphingosine. nih.gov In addition to direct inhibition, FTY720 can also promote the proteasomal degradation of the SK1 enzyme. nih.govnih.gov This activity is distinct from its role as a substrate for SK2, the primary enzyme that phosphorylates FTY720 to its active form, FTY720-P. frontiersin.orgoncotarget.com
The effect of ω-hydroxy FTY720 on SK1 activity has not been reported.
The "sphingolipid rheostat" refers to the balance between the levels of pro-apoptotic sphingolipids, such as ceramide and sphingosine, and the pro-survival sphingolipid, S1P. oncotarget.comethz.ch This balance is a critical determinant of cell fate. By inhibiting SK1, FTY720 can shift this balance. nih.govnih.gov Inhibition of SK1 activity leads to a decrease in S1P production and a potential accumulation of its substrate, sphingosine, which can be converted back to the pro-apoptotic ceramide. This disruption of the sphingolipid rheostat is another mechanism implicated in the anti-cancer effects of FTY720. oncotarget.com
The influence of ω-hydroxy FTY720 on the sphingolipid rheostat is unknown. As a metabolite in a clearance pathway, its concentrations may not be sufficient to significantly impact the activities of key enzymes like SK1 or ceramide synthases.
Based on a comprehensive review of the available scientific literature, it is not possible to generate a detailed article that focuses solely on the molecular and cellular pharmacology of this compound according to the specified outline.
The existing research predominantly investigates the parent compound, FTY720 (fingolimod), and its active phosphorylated metabolite, FTY720-phosphate (FTY720-P). Scientific literature indicates that ω-hydroxylation is a key step in one of the metabolic pathways of FTY720. Specifically, FTY720 undergoes ω-hydroxylation on its octyl side chain, a process mediated by cytochrome P450 enzymes, particularly the CYP4F family plos.org.
However, this ω-hydroxy metabolite is described as an intermediate. It is subsequently and rapidly oxidized to form corresponding carboxylic acid metabolites, which are considered inactive plos.orgfrontiersin.org. One study noted that the initial octyl-alcohol metabolite (ω-Hydroxy FTY720) was not observed in vivo, suggesting it is a transient species that is quickly converted to other forms plos.org.
Consequently, the vast body of research on the pharmacological effects of fingolimod (B1672674)—including its influence on transcription factors, lymphocyte trafficking, neuroinflammation, macrophage activity, and apoptosis—is attributed to either the parent drug FTY720 or, more commonly, the active phosphorylated metabolite, FTY720-P nih.govoncotarget.comnih.gov. There is a lack of specific studies that isolate and detail the distinct biological activities of the ω-Hydroxy FTY720 intermediate for the topics listed in the requested outline.
Therefore, creating an article that is both scientifically accurate and strictly focused on this compound is not feasible with the current body of evidence. Attributing the known effects of FTY720 or FTY720-P to its transient ω-hydroxy metabolite would be a scientific inaccuracy.
Preclinical Biological Studies and Efficacy in Research Models
In Vivo Animal Model Investigations
Animal models are critical for assessing the therapeutic potential of compounds for complex diseases.
The parent compound FTY720 has shown neuroprotective effects in various animal models of neurodegeneration. In a kainic acid-induced model of neurodegeneration, repeated administration of FTY720 attenuated neuronal death and microgliosis in the hippocampus. nih.gov Furthermore, FTY720 was found to promote the generation of new neurons (neurogenesis) both under normal conditions and after excitotoxic brain injury. nih.gov
In the context of Parkinson's Disease (PD), which is characterized by neuroinflammation and the loss of dopaminergic neurons, FTY720 has shown considerable promise. stressmarq.com Its therapeutic potential in PD is linked to its ability to stimulate the activity of protein phosphatase 2A (PP2A), which is often impaired in the PD brain. plos.orgstressmarq.com
Table 2: In Vivo Efficacy of FTY720 in Parkinson's Disease (PD) Animal Models
| PD Model | Key Findings | Reference(s) |
| 6-OHDA and Rotenone-induced mice | Reduced motor deficits and loss of nigral dopaminergic neurons. | stressmarq.com |
| A53T transgenic mice (gut motility) | Reduced α-synuclein aggregation in the enteric nervous system and improved gut motility. | stressmarq.comnih.gov |
| Parkinsonian GM2+/- mice | Improved movement and reduced pathological α-synuclein aggregation. | stressmarq.com |
The neuroprotective effects in these models are also attributed to FTY720's ability to increase the expression of brain-derived neurotrophic factor (BDNF), a key factor in the survival and differentiation of neurons. plos.orgstressmarq.comnih.gov Newly developed brain-penetrant analogs, FTY720-C2 and FTY720-Mitoxy, were also shown to stimulate PP2A activity in vivo, encouraging further preclinical assessment for neurodegenerative disorders. plos.orgresearchgate.net
Studies in Models of Autoimmune Disorders
FTY720 has demonstrated significant efficacy in various animal models of autoimmune diseases. Its primary immunomodulatory mechanism involves the sequestration of lymphocytes in secondary lymphoid organs, preventing their infiltration into target tissues. tocris.comnih.gov
In a rat model of experimental autoimmune uveoretinitis (EAU), FTY720 suppressed the incidence and severity of the disease in a dose-dependent manner. mdpi.com This effect was accompanied by a marked reduction in peripheral lymphocytes and a significant suppression of antigen-specific lymphocyte proliferation and serum antibody levels. mdpi.com Similarly, in the experimental autoimmune encephalomyelitis (EAE) model in rats, which mimics features of multiple sclerosis, FTY720 treatment prevented the onset of clinical symptoms when administered prophylactically and reduced disease severity when given therapeutically. nih.govnih.gov The therapeutic effect in EAE models is associated with the suppression of both cellular and humoral immune responses. nih.gov
The efficacy of FTY720 in these models is largely attributed to its phosphorylated metabolite, FTY720-P, which acts as a functional antagonist at the sphingosine-1-phosphate receptor 1 (S1P1). nih.govacs.org This action blocks the egress of lymphocytes, including pathogenic autoreactive Th1 and Th17 cells, from lymph nodes. acs.org
Evaluation in Murine Models of Tissue Fibrosis (e.g., Liver Fibrosis)
The role of FTY720 has been investigated in animal models of tissue fibrosis, particularly liver fibrosis. In a carbon tetrachloride (CCl4)-induced mouse model of liver fibrosis, treatment with FTY720 significantly attenuated the expression of fibrotic markers in the liver. researchgate.net The study revealed that FTY720's therapeutic effect was linked to the suppression of migration of bone marrow-derived mesenchymal stem cells (BMSCs) to the injured liver. researchgate.net In vitro experiments further confirmed that phosphorylated-FTY720 could block the S1P-mediated migration of these cells, suggesting a mechanism for its anti-fibrotic effects. researchgate.net
Exploratory Studies in Preclinical Cancer Models (e.g., Lymphoma, Colorectal, Gastric Cancer)
FTY720 has demonstrated anti-cancer properties in a range of preclinical in vitro and in vivo models, including lymphoma, colorectal, and gastric cancers. researchgate.netresearchgate.net Notably, the cytotoxic effects of FTY720 in cancer cells are often independent of its phosphorylation and its effects on S1P receptors, indicating a different mechanism from its immunosuppressive actions. researchgate.netresearchgate.net
In a preclinical xenograft model of human mantle cell lymphoma (MCL), FTY720 showed significant in vivo therapeutic activity, leading to downmodulation of key pathogenic proteins like Cyclin D1 and phospho-Akt. nih.gov For colorectal cancer (CRC), FTY720 has been shown to induce cytotoxicity; however, it also promotes autophagy, which appears to act as a protective mechanism for the cancer cells against the drug's own effect. A study on derivatives of FTY720 found that certain modifications could induce significant cell death in human colorectal and gastric adenocarcinoma cell lines, partly through the activation of protein phosphatase 2A (PP2A). jst.go.jp
| Cancer Model | Key Preclinical Findings | Reference(s) |
| Mantle Cell Lymphoma | Showed in vivo therapeutic activity in a xenograft model; downmodulated Cyclin D1 and phospho-Akt. | nih.gov |
| Colorectal Cancer | Induced cytotoxicity and protective autophagy. Inhibition of autophagy enhanced the cytotoxic effect. | |
| Gastric Cancer | A derivative of FTY720 demonstrated cytotoxic effects in a human adenocarcinoma cell line. | jst.go.jp |
| Prostate Cancer | Exhibited cytotoxic antiproliferative effects and modulated the estrogenic microenvironment within cancer cells. | nih.gov |
| General | Anti-cancer properties are largely independent of phosphorylation and S1P receptor effects. | researchgate.net |
Immunomodulatory Effects in Animal Models (distinguishing from parent drug)
The immunomodulatory effects of FTY720 are its most well-characterized feature. The primary mechanism involves its in vivo phosphorylation to FTY720-P, which then acts as a high-affinity agonist at four of the five S1P receptors (S1P1, S1P3, S1P4, S1P5). tocris.comnih.gov The key effect for immunosuppression is the functional antagonism of the S1P1 receptor on lymphocytes. nih.gov This leads to receptor internalization and degradation, which in turn blocks the ability of lymphocytes to egress from secondary lymphoid organs and the thymus, causing a reversible reduction of circulating T and B cells. nih.gov
This mechanism is distinct from many traditional immunosuppressants, as FTY720 does not broadly impair T-cell activation or cytokine production. acs.org While the parent drug FTY720 itself is largely a prodrug for this immunomodulatory action, some studies suggest it may have biological activities of its own, including the inhibition of sphingosine-1-phosphate lyase, an enzyme involved in S1P degradation. researchgate.net
There is currently a lack of specific studies distinguishing the immunomodulatory effects of the ω-Hydroxy FTY720 metabolite from those of the parent FTY720 or the active FTY720-P. The major immunomodulatory activity observed in animal models is consistently attributed to FTY720-P's action on S1P1 receptors. acs.org
Analytical Methodologies for Research and Quantification
Chromatographic Techniques for Separation and Detection in Biological Samples
High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the cornerstone techniques for the analysis of ω-Hydroxy FTY720 Hydrochloride and its parent compound, FTY720, in biological samples. nih.govnih.gov
High-Performance Liquid Chromatography (HPLC):
HPLC methods have been developed for the determination of fingolimod (B1672674) in pharmaceutical dosage forms. A typical method involves using a C8 or C18 column with a mobile phase consisting of a buffer (e.g., potassium dihydrogenphosphate) and an organic solvent like acetonitrile (B52724). nih.gov Detection is often performed using a photodiode array (PDA) detector. For instance, one method achieved separation on a Nova-Pak C8 column with a mobile phase of 50 mM potassium dihydrogenphosphate (pH 3.0) and acetonitrile (45:55, v/v) at a flow rate of 1 ml/min. nih.gov Another RP-HPLC method utilized a C18 column with a mobile phase of acetonitrile and phosphate (B84403) buffer (pH 3.0) in a 60:40 ratio, with detection at 260 nm.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS):
For the sensitive and specific quantification of FTY720 and its metabolites, including ω-Hydroxy FTY720, in biological fluids like blood and plasma, LC-MS/MS is the method of choice. nih.govnih.gov These methods often employ on-line solid-phase extraction (SPE) for sample clean-up and concentration prior to chromatographic separation. nih.govresearchgate.net
A rapid and sensitive LC-MS/MS method for the simultaneous quantification of FTY720 and its active phosphate metabolite in human blood has been developed. nih.gov This method involves sample dilution and on-line SPE on a C18 cartridge, followed by gradient elution on a C18 column and analysis by tandem mass spectrometry with electrospray ionization in positive mode. nih.gov Isotopically labeled internal standards, such as fingolimod-D4, are often used to ensure accuracy and precision. researchgate.net
The following table summarizes typical parameters for LC-MS/MS analysis of FTY720 and its metabolites:
| Parameter | Description | Reference |
|---|---|---|
| Sample Preparation | Protein precipitation followed by liquid-liquid extraction or solid-phase extraction (SPE). nih.govmdpi.com | nih.govmdpi.com |
| Chromatographic Column | Reversed-phase columns such as C18 or C8. nih.govnih.gov | nih.govnih.gov |
| Mobile Phase | A gradient mixture of an aqueous buffer (e.g., with dimethylhexylamine) and an organic solvent like acetonitrile. nih.govresearchgate.net | nih.govresearchgate.net |
| Ionization | Electrospray Ionization (ESI) in positive mode. nih.gov | nih.gov |
| Detection | Tandem mass spectrometry (MS/MS) using Multiple Reaction Monitoring (MRM). nih.gov | nih.gov |
| Linear Range (FTY720) | 0.0800 ng/mL to 16.0 ng/mL in human blood. nih.gov | nih.gov |
| Linear Range (FTY720-P) | 0.100 ng/mL to 20.0 ng/mL in human blood. nih.gov | nih.gov |
Mass Spectrometry-Based Identification and Quantification of Metabolites
Mass spectrometry is indispensable for the structural characterization and quantification of FTY720 metabolites. The primary metabolic pathway for FTY720 elimination is ω-hydroxylation of the octyl side chain, catalyzed mainly by cytochrome P450 4F2 (CYP4F2), to form ω-Hydroxy FTY720. nih.govcapes.gov.br This is followed by further oxidation to a carboxylic acid metabolite. plos.orgnih.gov
LC-MS/MS analysis allows for the identification of metabolites based on their mass-to-charge ratio (m/z) and fragmentation patterns. For instance, the hydroxylation of FTY720 to ω-Hydroxy FTY720 results in a characteristic mass shift. plos.org The mass spectra of fingolimod and its metabolites can be used for their structural elucidation. researchgate.net
The table below details the mass spectrometric parameters used for the metabolite profiling of FTY720 analogues, which are similar to those used for FTY720 itself.
| Parameter | Setting | Reference |
|---|---|---|
| Ion Source | Turbo Ion Spray | plos.org |
| Polarity | Positive | plos.org |
| Scan Type | Multiple Reaction Monitoring (MRM) | plos.org |
| Curtain Gas (CUR) | 20 | plos.org |
| Collision Gas (CAD) | Medium | plos.org |
| IonSpray Voltage (IS) | 5500 V | plos.org |
| Temperature (TEM) | 500°C | plos.org |
| Ion Source Gas 1 (GS1) | 50 | plos.org |
| Ion Source Gas 2 (GS2) | 50 | plos.org |
In Vitro and Ex Vivo Assay Systems for Enzymatic Activity Measurement
To investigate the enzymes involved in the metabolism and mechanism of action of FTY720 and its metabolites, various in vitro and ex vivo assay systems are employed.
CYP4F Activity:
The role of CYP4F enzymes in the ω-hydroxylation of FTY720 has been established using in vitro studies with human liver microsomes (HLM) and recombinant human P450 enzymes. nih.govmdpi.com Studies have shown that CYP4F2 is the primary enzyme responsible for this metabolic step. nih.govcapes.gov.br The enzyme kinetics in HLM showed a Michaelis-Menten affinity constant (Km) of 183 μM and a maximum velocity (Vmax) of 1847 pmol/(min · mg). nih.gov The involvement of CYP4F2 was confirmed through inhibition studies using ketoconazole (B1673606) (a known CYP4F2 inhibitor) and specific anti-CYP4F2 antibodies, which almost completely inhibited fingolimod metabolism in HLM. nih.govcapes.gov.br
Sphingosine (B13886) Kinase (SK) Activity:
FTY720 is phosphorylated in vivo by sphingosine kinases (SK), primarily SK2, to form the active metabolite FTY720-phosphate. nih.gov SK activity assays are used to study this phosphorylation process. These assays typically measure the incorporation of radiolabeled phosphate from [γ-³³P]ATP into sphingosine or its analogues. plos.org FTY720 has also been shown to be a competitive inhibitor of SK1. nih.gov
Protein Phosphatase 2A (PP2A) Activity:
FTY720 can activate protein phosphatase 2A (PP2A), a tumor suppressor enzyme. ashpublications.orgoncotarget.com PP2A activity assays are used to measure this effect. These assays often involve immunoprecipitating PP2A from cell lysates and then measuring the dephosphorylation of a synthetic phosphopeptide substrate. oncotarget.com FTY720 has been shown to increase PP2A activity in various cell lines. oncotarget.comaacrjournals.org For instance, treatment of NSCLC cells with FTY720 markedly increased PP2A activity. oncotarget.com
The following table shows the effect of FTY720 on PP2A activity in different cell lines:
| Cell Line | Treatment | Effect on PP2A Activity | Reference |
|---|---|---|---|
| A549 (NSCLC) | FTY720 | Increased | oncotarget.com |
| H460 (NSCLC) | FTY720 | Increased | oncotarget.com |
| WSU DLCL2 (Lymphoma) | FTY720 (1-10 µM) | Increased | aacrjournals.org |
| PC12 | FTY720 (5.0 µM) | Increased | acs.org |
Radiometric and Isotopic Labeling Techniques for Metabolic Tracing
Radiometric and isotopic labeling techniques are powerful tools for tracing the metabolic fate of FTY720 in vivo and in vitro.
Radiolabeling:
Studies using ¹⁴C-labeled fingolimod have been conducted to investigate its absorption and disposition in healthy volunteers. researchgate.net These studies allow for the tracking of the drug and its metabolites throughout the body and in excreta, providing a comprehensive picture of its metabolic pathways. researchgate.net For example, [2-¹⁴C]2-amino-2-[2-(4-octylphenyl)ethyl]-1,3-propanediol hydrochloride has been synthesized for use in such studies. researchgate.net Similarly, radiolabeled analogues of fingolimod have been used to study its brain distribution. researchgate.net
Stable Isotope Labeling:
Stable isotope-labeled compounds, such as Fingolimod-d4, are primarily used as internal standards in quantitative mass spectrometry-based assays to improve accuracy and precision. medchemexpress.com Deuterium labeling can also be used to investigate the pharmacokinetic and metabolic profiles of drugs. medchemexpress.com Stable isotope labeling in combination with mass spectrometry or NMR can be used for metabolic tracing to follow the fate of molecules through various biochemical reactions. bitesizebio.com This approach provides dynamic insights into metabolic pathway activity. bitesizebio.com
Future Research Directions and Unanswered Questions
Elucidation of Specific Receptor Affinities and Functional Selectivity of ω-Hydroxy FTY720
A pivotal area of future research is the comprehensive characterization of the binding affinities of ω-Hydroxy FTY720 for various sphingosine-1-phosphate (S1P) receptors. frontiersin.orgnih.gov While the parent compound, FTY720, is known to be phosphorylated to FTY720-phosphate, which then acts as a potent agonist at four of the five S1P receptors, the direct interaction of its metabolites with these receptors is less understood. researchgate.netnih.gov It is crucial to determine if ω-Hydroxy FTY720, or its potential phosphorylated form, exhibits a distinct receptor affinity profile compared to FTY720-phosphate.
Investigating the functional selectivity, or biased agonism, of ω-Hydroxy FTY720 at these receptors is equally important. This involves assessing whether the metabolite preferentially activates certain downstream signaling pathways over others, a phenomenon that could translate into a more targeted and potentially safer therapeutic effect. nih.gov For instance, studies on FTY720 have shown that its modulation of S1P receptors can lead to both desired immunomodulatory effects and off-target effects, such as a transient decrease in heart rate. nih.gov Understanding if ω-Hydroxy FTY720 displays a different functional selectivity could reveal a more favorable therapeutic window.
Comprehensive Characterization of Downstream Signaling Cascades Affected by the Metabolite
Building upon the investigation of receptor affinities, a thorough examination of the downstream signaling cascades modulated by ω-Hydroxy FTY720 is essential. The activation of S1P receptors by FTY720-phosphate is known to trigger a variety of intracellular signaling pathways that influence lymphocyte trafficking, a key mechanism in its therapeutic action for multiple sclerosis. nih.govresearchgate.net Research should focus on identifying which specific pathways are activated or inhibited by ω-Hydroxy FTY720 and how these compare to the signaling initiated by FTY720-phosphate.
Furthermore, studies have indicated that FTY720 can have effects independent of S1P receptor modulation, including the activation of protein phosphatase 2A (PP2A). plos.orgnih.gov It is therefore critical to explore whether ω-Hydroxy FTY720 also influences these alternative pathways. A comprehensive understanding of its impact on various signaling networks, including those involved in inflammation, cell survival, and neuroprotection, will provide a clearer picture of its potential biological activities. researchgate.netnih.gov
Role of ω-Hydroxy FTY720 in the Overall Pharmacodynamics and Efficacy of FTY720 in Preclinical Models
This could be achieved by administering ω-Hydroxy FTY720 directly to animals and observing its effects on disease progression, immune cell populations, and other relevant biomarkers. Comparing these outcomes to those observed with FTY720 administration would help to clarify the metabolite's role. It is possible that ω-Hydroxy FTY720 contributes to the long-term therapeutic effects, has a distinct neuroprotective role, or influences the side-effect profile of the parent drug. nih.gov
Potential for Rational Design of Novel Analogs Inspired by the ω-Hydroxy Structure
The unique chemical structure of ω-Hydroxy FTY720, with the addition of a hydroxyl group on the octyl chain, provides a valuable template for the rational design of novel therapeutic analogs. researchgate.net This modification could potentially alter the compound's pharmacokinetic properties, receptor interactions, and downstream signaling.
Medicinal chemists can synthesize new molecules that build upon the ω-hydroxy scaffold, aiming to enhance desirable properties while minimizing unwanted effects. mdpi.comacs.org For example, analogs could be designed to have increased affinity for a specific S1P receptor subtype, improved blood-brain barrier penetration, or a modified metabolic profile. nih.govjst.go.jp This approach of "reverse pharmacology," where the understanding of a metabolite's function informs the development of new drugs, has been successful in the evolution of S1P receptor modulators. nih.gov
Investigating the Impact of Genetic Polymorphisms of Metabolizing Enzymes on ω-Hydroxy FTY720 Formation and Activity
The formation of ω-Hydroxy FTY720 is primarily catalyzed by cytochrome P450 enzymes, specifically members of the CYP4F subfamily, such as CYP4F2. nih.govresearchgate.net It is well-established that genetic polymorphisms in drug-metabolizing enzymes can lead to significant inter-individual variability in drug metabolism and response. nih.govnih.gov
Therefore, a crucial area of investigation is the impact of genetic variations in CYP4F enzymes on the rate and extent of ω-Hydroxy FTY720 formation. mdpi.com Studies have already identified functional polymorphisms in the CYP4F2 gene that can alter its enzymatic activity. physiology.org Research should explore whether individuals with different CYP4F2 genotypes exhibit altered plasma concentrations of ω-Hydroxy FTY720 after FTY720 administration. This could have significant clinical implications, potentially explaining differences in therapeutic response or susceptibility to adverse effects among patients. researchgate.net
Q & A
Q. Basic
- In vitro : Use K562 leukemia cells or NK cells to evaluate S1P antagonism (IC50 = 0.033 nM) .
- In vivo : Rodent models (e.g., myocardial ischemia-reperfusion in rats , nonhuman primates for pharmacokinetics ).
- Ex vivo : Isolated lymphocytes or hepatocytes to study metabolite formation (e.g., ω-hydroxylation) .
How can contradictory findings regarding ω-Hydroxy FTY720-induced cell death mechanisms be resolved?
Advanced
Discrepancies in apoptosis vs. non-apoptotic death pathways (caspase-dependent/independent) require:
- Genetic models : CRISPR/Cas9 knockout of caspases (e.g., caspase-3) or autophagy-related genes (e.g., ATG5).
- Pharmacological inhibitors : Use Z-VAD-FMK (pan-caspase inhibitor) or chloroquine (autophagy inhibitor) to delineate pathways.
- Multi-omics profiling : Transcriptomics/proteomics to identify dominant signaling nodes in specific cancer subtypes .
What methodologies are recommended for analyzing ω-Hydroxy FTY720’s metabolic pathways?
Advanced
ω-Hydroxy FTY720 undergoes ω-hydroxylation followed by β-oxidation to carboxylic acid metabolites . Key approaches:
- HPLC-MS/MS : Quantify metabolites in hepatocyte incubations (human/rat).
- Isotopic labeling : Use deuterated FTY720 analogs to track metabolic intermediates.
- Species-specific comparisons : Compare metabolite profiles in human vs. rat hepatocytes to identify divergent pathways .
What is the functional significance of phosphorylation in ω-Hydroxy FTY720’s activity?
Basic
Phosphorylation by SK2 is critical for S1PR1 internalization. Validate using:
- Kinase assays : Recombinant SK2 with ATP-γ-³²P to measure phosphorylation efficiency .
- Phosphorylation-deficient mutants : Compare wild-type vs. SK2-knockout lymphocytes in migration assays .
How can researchers optimize combination therapies involving ω-Hydroxy FTY720?
Advanced
Synergy with calcineurin inhibitors (e.g., cyclosporine A) is documented in transplantation models . Strategies include:
- Dose-response matrices : Test FTY720 with PI3K/Akt inhibitors (e.g., LY294002) to exploit S1PR-independent ROS pathways .
- Tumor microenvironment models : Co-culture with stromal cells to assess immune cell infiltration post-treatment .
What experimental approaches are used to study tissue-specific effects (e.g., cardioprotection vs. hepatotoxicity)?
Q. Advanced
- JAK2/STAT3 pathway analysis : Measure IL-6, IL-22, and phosphorylated STAT3 in liver tissue (e.g., acetaminophen-induced injury models ).
- Cardiac function assays : Echocardiography in myocardial ischemia models to assess infarct size reduction via S1P signaling .
- Tissue-specific knockouts : Use Cre-lox models to delete S1PR1 in cardiomyocytes or hepatocytes.
How do pharmacokinetic properties of ω-Hydroxy FTY720 vary across species?
Basic
In cynomolgus monkeys, FTY720 shows rapid absorption (Tmax = 2–4 hr) and dose-dependent lymphocyte sequestration . Methodologies:
- Single-dose studies : Compare oral vs. intravenous administration using LC-MS for plasma quantification.
- Cell trafficking assays : Flow cytometry to track CD4+/CD8+ T-cell redistribution .
What role does oxidative stress play in ω-Hydroxy FTY720’s anticancer activity?
Advanced
FTY720 induces ROS-mediated apoptosis independently of S1PR modulation . Experimental strategies:
- ROS quantification : Use fluorescent probes (e.g., DCFH-DA) in cancer cell lines.
- Antioxidant co-treatment : Test N-acetylcysteine (NAC) to reverse FTY720 cytotoxicity.
- Transcriptomic screens : Identify ROS-responsive genes (e.g., NRF2 targets) via RNA-seq .
How can structural analogs of ω-Hydroxy FTY720 improve metabolic stability?
Advanced
Modifications like C2 carboxylic acid derivatives or triphenylphosphonium groups reduce β-oxidation . Approaches:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
